molecular formula C10H16O3S B3820196 2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE

2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE

Cat. No.: B3820196
M. Wt: 216.30 g/mol
InChI Key: JTTNICREZFUTGU-UHFFFAOYSA-N
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Description

2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE is a complex organic compound with a unique structure that includes a benzothiopyran ring system

Preparation Methods

The synthesis of 2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a sulfur-containing reagent to introduce the thiopyran ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.

Scientific Research Applications

2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of sulfur, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTNICREZFUTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2CCCCC2S1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE
Reactant of Route 2
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE
Reactant of Route 3
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE
Reactant of Route 4
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE
Reactant of Route 5
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE
Reactant of Route 6
2-METHYL-OCTAHYDRO-2H-1LAMBDA6-BENZOTHIOPYRAN-114-TRIONE

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